![molecular formula C22H23ClN2O B5199201 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is also known as mCPP and is a derivative of the phenylpiperazine class of compounds.
作用機序
The exact mechanism of action of 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is not fully understood. However, it is believed to act on the serotonergic system in the brain. Specifically, mCPP is a non-selective serotonin receptor agonist, meaning that it activates multiple types of serotonin receptors. This activation leads to an increase in serotonin release, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase serotonin release in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. Additionally, mCPP has been shown to increase heart rate and blood pressure, which may limit its use in certain patient populations. It has also been shown to increase food intake and decrease body weight in animal models, which has led to its study as a potential treatment for obesity.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine in lab experiments is its well-characterized mechanism of action. This allows researchers to study its effects on specific pathways in the brain and body. Additionally, mCPP is relatively easy to synthesize, which makes it more accessible for research purposes. However, one limitation of using mCPP in lab experiments is its potential to cause cardiovascular effects, which may limit its use in certain experimental designs.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine. One area of interest is its potential use as a treatment for migraines and cluster headaches. Additionally, further research is needed to fully understand its mechanism of action and its effects on the serotonergic system. Another area of interest is its potential use as a treatment for obesity, as it has been shown to decrease body weight in animal models. Finally, there is a need for further research on the cardiovascular effects of mCPP, as this may limit its use in certain patient populations.
合成法
The synthesis of 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine involves the reaction between 3-chlorophenylpiperazine and 2-methoxy-1-naphthaldehyde in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically around 70%.
科学的研究の応用
1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been studied for its potential therapeutic applications in various fields. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of migraines and cluster headaches. Additionally, mCPP has been studied for its effects on the cardiovascular system and as a potential treatment for obesity.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c1-26-22-10-9-17-5-2-3-8-20(17)21(22)16-24-11-13-25(14-12-24)19-7-4-6-18(23)15-19/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUICTWTQYKFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
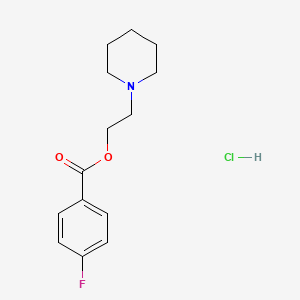
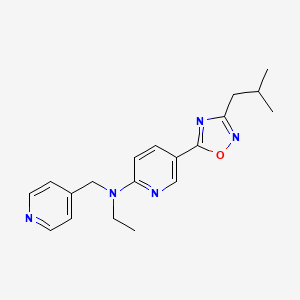
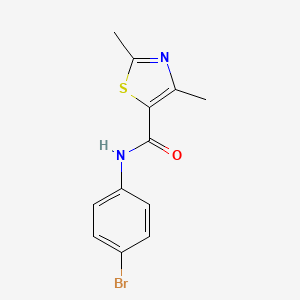
![6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5199134.png)
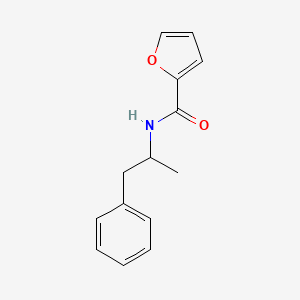
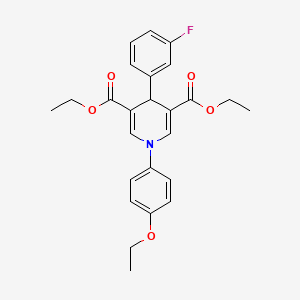
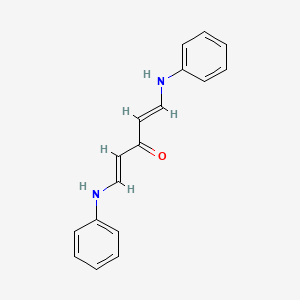
![16-(anilinocarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5199162.png)

![5-[(5-methyl-2-thienyl)sulfonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199174.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5199177.png)
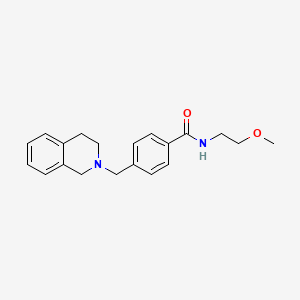

![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
